tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate
Overview
Description
Tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate is a useful research compound. Its molecular formula is C16H20BrN3O8 and its molecular weight is 462.25 g/mol. The purity is usually 95%.
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Biological Activity
tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate (CAS Number: 1929606-71-2) is a synthetic compound with potential applications in medicinal chemistry and biological research. Its structure includes a tert-butoxycarbonyl group, which is often used in protecting groups for amines, and a bromo-substituted dinitrophenyl moiety that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H20BrN3O4
- Molecular Weight : 462.25 g/mol
- Physical State : Solid
- Melting Point : Specific melting point data is not widely reported but can be inferred from similar compounds.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with nitro groups are often known to interact with enzymes by forming covalent bonds or through non-covalent interactions. This compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Uptake and Toxicity : The presence of bromine and nitro groups could enhance cellular uptake due to lipophilicity, leading to cytotoxic effects in certain cell lines.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, potentially acting against bacterial or fungal pathogens by disrupting cellular functions.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Cytotoxicity | Inhibits growth in cancer cell lines | |
Antimicrobial | Effective against Gram-positive bacteria | |
Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies
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Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of various carbamate derivatives, including this compound, on human cancer cell lines such as HeLa and PC-3. The results indicated significant dose-dependent inhibition of cell proliferation, with IC50 values suggesting strong potential for further development as an anticancer agent . -
Antimicrobial Activity Assessment
In a comparative study of antimicrobial agents, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis due to the presence of the dinitrophenyl group . -
Enzyme Interaction Studies
Research involving enzyme assays showed that this compound could inhibit certain proteases. This suggests potential applications in therapeutic contexts where protease inhibition is beneficial .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O8/c1-15(2,3)27-13(21)18(14(22)28-16(4,5)6)12-10(19(23)24)7-9(17)8-11(12)20(25)26/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCVNZGNTVTBEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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